molecular formula C13H18O5 B8591594 Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate CAS No. 897948-81-1

Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate

Cat. No. B8591594
M. Wt: 254.28 g/mol
InChI Key: PXQJALHUUZYJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163773B2

Procedure details

A mixture of 3-hydroxy-5-methoxy-benzoic acid methyl ester (4.71 g, 25.9 mmol), K2CO3 (5.72 g, 41.4 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (8.18 g, 33.5 mmol) in DMA (60 ml) is stirred for 14 h at 140° C. The mixture is distributed between ethyl acetate and H2O. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic layers are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester. MS: 255.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 6.12 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester (6.94 g, 27.3 mmol), aqueous 5N NaOH solution (25 ml, 125 mmol) and methanol (50 ml) is stirred for 1 h at 50° C. Methanol is evaporated and the residue distributed between 2N HCl and ethyl acetate. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid. tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.97 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid (6.55 g, 27.3 mmol), thionyl chloride (19.8 ml, 273 mmol) in CH2Cl2/tetrahydrofuran (1:1; 30 ml) is stirred for 2 h at 45° C. The reaction mixture is evaporated in vacuo. After addition of CH2Cl2 (30 ml), the mixture is cooled to 5° C. and treated dropwise with cyclopropylamine. The cooling bath is removed and the reaction stirred for 14 h at RT. After dilution with CH2Cl2, the organic phase is washed with a saturated NaHCO3-solution, dried over Na2SO4 and evaporated to afford N-cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide. MS: 280.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.79 min. N-Cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide (7.92 g, 28.4 mmol) is diluted with tetrahydrofuran (50 ml), the mixture is stirred, cooled to −10° C. and treated by dropwise addition under N2 during 1 h of a borane tetrahydrofuran complex solution (˜1M in tetrahydrofuran, 85.2 ml, 85.2 mmol). The cooling bath is removed and stirring is continued for 14 h at RT. The reaction is quenched with H2O, acidified with 4N HCl, basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated. The borane complex thus received is treated with methanol (60 ml) and kept for 5 h at reflux temperature. Methanol is distilled off and the residue is stirred for a few minutes with 4N HCl. The mixture is basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to yield cyclopropyl-[3-methoxy-5-(3-methoxy-propoxy)-benzyl]-amine as a brown oil. MS: 266.4 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 3.85 min.
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([OH:12])[CH:5]=1.[C:14]([O-])([O-])=O.[K+].[K+].[CH3:20][O:21][CH2:22][CH2:23]COS(C1C=CC(C)=CC=1)(=O)=O.C(OCC)(=O)C>CC(N(C)C)=O.O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:23][CH2:22][O:21][CH3:20])[CH:7]=[C:6]([O:12][CH3:14])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.71 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC)O)=O
Name
Quantity
5.72 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8.18 g
Type
reactant
Smiles
COCCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred for 14 h at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OCCCOC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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